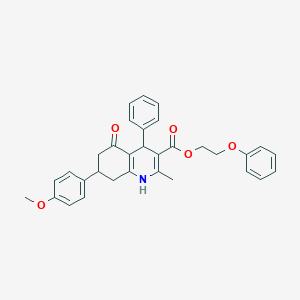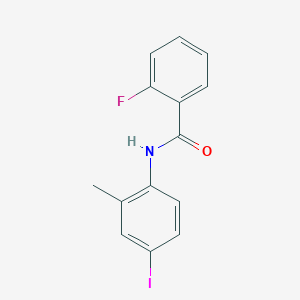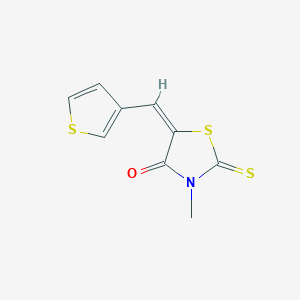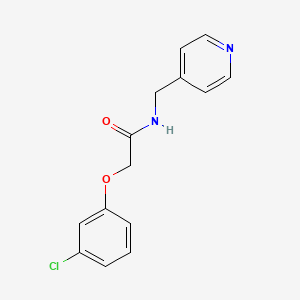![molecular formula C22H23NO4 B5132769 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide” is a complex organic molecule. It contains a chromene core, which is a heterocyclic compound that is a derivative of benzopyran . The chromene core is substituted with various functional groups including a benzyl group, two methyl groups, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a chromene core, which consists of a benzene ring fused to a heterocyclic pyran ring. The chromene core is substituted at the 3-position with a benzyl group and at the 4 and 8 positions with methyl groups. Additionally, the 2-position of the chromene core is substituted with an oxo group (a carbonyl group), and the 7-position is substituted with an oxy-N,N-dimethylacetamide group .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
Due to its chromenone scaffold, this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antioxidant Potential
The chromenone moiety often correlates with antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Investigations into its potential as a natural antioxidant are ongoing .
Anti-HIV Research
Coumarin derivatives, including this compound, have been evaluated for their anti-HIV activity. Their interaction with viral enzymes and inhibition of viral replication make them promising candidates for drug development .
Anti-Microbial Applications
The compound’s benzyl group and chromenone core suggest potential antimicrobial effects. Researchers have studied its activity against bacteria, fungi, and viruses. It may serve as a lead compound for novel antimicrobial agents .
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme involved in DNA replication and repair. Some coumarin derivatives exhibit DNA gyrase inhibitory activity. Investigating this compound’s effects on DNA gyrase could provide insights for antibiotic development .
Anti-Tuberculosis Research
Given the urgent need for new tuberculosis treatments, compounds like this one have been explored for their anti-tubercular activity. Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis .
Other Potential Applications
Additional areas of interest include its role as a COX inhibitor (relevant for pain management), anti-asthmatic properties, and potential anti-Alzheimer’s effects. However, further research is necessary to validate these applications .
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities given its complex structure. Chromene derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties worth exploring .
Propiedades
IUPAC Name |
2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-17-10-11-19(26-13-20(24)23(3)4)15(2)21(17)27-22(25)18(14)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRNLSBSZPVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)